Receptor Subtype Selectivity: Nanomolar Potency at δ-Containing Receptors vs. Muscimol
Gaboxadol exhibits a functional selectivity for δ-subunit-containing GABA_A receptors, with an EC50 of 30–50 nM at α4β3δ and α6β3δ recombinant receptors, which is approximately 1,000-fold higher in sensitivity compared to receptors lacking the δ subunit [1]. In contrast, muscimol, a prototypical GABA_A agonist, displays EC50 values of 0.2 μM at α4β3δ receptors and 13 μM for δ-containing receptors in other studies, indicating a broader and less selective agonist profile .
| Evidence Dimension | Potency (EC50) at recombinant GABA_A receptors |
|---|---|
| Target Compound Data | EC50: 30–50 nM at α4β3δ and α6β3δ [1] |
| Comparator Or Baseline | Muscimol: EC50 0.2 μM at α4β3δ; EC50 13 μM at δ-GABAAR |
| Quantified Difference | Gaboxadol shows >6-fold higher potency than muscimol at α4β3δ (0.03-0.05 μM vs. 0.2 μM) and >260-fold higher potency than muscimol's 13 μM value at δ-receptors. |
| Conditions | Recombinant human GABA_A receptors expressed in heterologous systems (oocytes/HEK293 cells) [1]. |
Why This Matters
The nanomolar potency and unique δ-subunit selectivity of gaboxadol provide a distinct pharmacological tool for studying extrasynaptic inhibition, which is not achievable with the less selective muscimol.
- [1] Wafford KA, et al. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. J Neurophysiol. 2011;106(4):2057-2064. View Source
